6-Bromobenzo[D]isoxazole-3-carbaldehyde
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Overview
Description
6-Bromobenzo[D]isoxazole-3-carbaldehyde is a chemical compound with the molecular formula C8H4BrNO2 It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromobenzo[D]isoxazole-3-carbaldehyde typically involves the bromination of 1,3-benzodioxole-5-carboxaldehyde. This reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the benzodioxole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using appropriate brominating agents and catalysts to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
6-Bromobenzo[D]isoxazole-3-carbaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions, forming new heterocyclic compounds
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution Products: Various substituted isoxazole derivatives.
Oxidation Products: 6-Bromobenzo[D]isoxazole-3-carboxylic acid.
Reduction Products: 6-Bromobenzo[D]isoxazole-3-methanol
Scientific Research Applications
6-Bromobenzo[D]isoxazole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-Bromobenzo[D]isoxazole-3-carbaldehyde is primarily related to its ability to interact with biological molecules through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The bromine atom and isoxazole ring contribute to the compound’s overall reactivity and specificity .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1,3-benzodioxole-5-carboxaldehyde: Similar structure but with a dioxole ring instead of an isoxazole ring.
5-Bromo-2,3-dimethoxybenzaldehyde: Contains a bromine atom and aldehyde group but with different substituents on the benzene ring.
4-Bromo-1,2-diaminobenzene: Contains a bromine atom and amino groups instead of an aldehyde group.
Uniqueness
6-Bromobenzo[D]isoxazole-3-carbaldehyde is unique due to the presence of both the bromine atom and the isoxazole ring, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C8H4BrNO2 |
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Molecular Weight |
226.03 g/mol |
IUPAC Name |
6-bromo-1,2-benzoxazole-3-carbaldehyde |
InChI |
InChI=1S/C8H4BrNO2/c9-5-1-2-6-7(4-11)10-12-8(6)3-5/h1-4H |
InChI Key |
SZJFHIHJWQBAIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)ON=C2C=O |
Origin of Product |
United States |
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